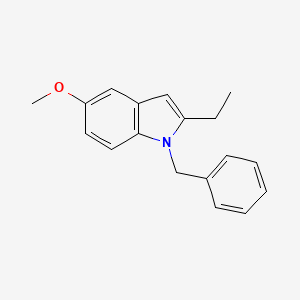![molecular formula C11H17N5S B8494595 4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine](/img/structure/B8494595.png)
4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine
Vue d'ensemble
Description
4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a unique structure that combines a thiopyrano ring with a pyrimidine moiety, making it a valuable target for synthetic and medicinal chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiopyrimidine with piperazine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule.
Applications De Recherche Scientifique
4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Mécanisme D'action
The mechanism of action of 4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-7,8-dihydro-4-piperazinyl-6H-thiopyrano[3,2-d]pyrimidine: Similar in structure but with different substituents, leading to variations in biological activity.
4-amino-7,8-dihydro-2-piperazinyl-6H-thiopyrano[3,2-d]pyrimidine: Another related compound with potential hypoglycemic activity.
Uniqueness
What sets 4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine apart is its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit CDK2 and its potential antitumor properties make it a compound of significant interest in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H17N5S |
|---|---|
Poids moléculaire |
251.35 g/mol |
Nom IUPAC |
4-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H17N5S/c12-11-14-8-2-1-7-17-9(8)10(15-11)16-5-3-13-4-6-16/h13H,1-7H2,(H2,12,14,15) |
Clé InChI |
GKEKTQPBVLFOMV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=NC(=N2)N)N3CCNCC3)SC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine 1-oxide](/img/structure/B8494516.png)

![Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate](/img/structure/B8494528.png)
![2-[(5,6-Dimethoxyindazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B8494531.png)
![Lithium, [3-(trifluoromethyl)phenyl]-](/img/structure/B8494532.png)

![4-(3-Butynylamino)thieno[2,3-d]pyrimidine](/img/structure/B8494546.png)


![Ethyl [4-(methoxymethyl)piperidin-4-yl]phenylcarbamate](/img/structure/B8494568.png)

![4-Pyridinecarboxamide, 2-bromo-N-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B8494582.png)

![1-(3,3-Diphenylpropyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B8494596.png)
